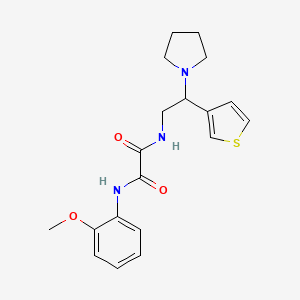

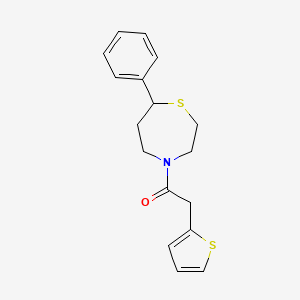

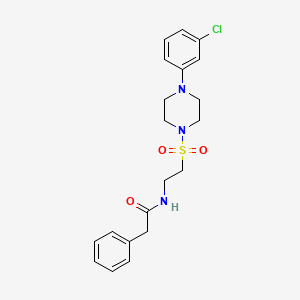

2-((5-(3-溴苯基)恶唑-2-基)硫代)-N-(4-异丙基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide" is a heterocyclic compound that appears to be related to a class of compounds with potential antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with bromophenyl, oxazole, and acetamide groups have been synthesized and studied for their biological activities, including antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic compounds or acids, which are then converted into esters, hydrazides, and further cyclized to form oxazoles or other heterocycles. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved the use of Gaussian09 software for optimization and the GAR2PED program for potential energy distribution analysis . Another related compound, 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, was synthesized by reacting an oxadiazole derivative with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR, LC-MS, and X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, showing a 'V' shaped conformation and various intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from computational studies like HOMO and LUMO analysis, which help in understanding the charge transfer within the molecule. The NBO analysis can provide insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization . Additionally, the electrophilicity-based charge transfer method and charge transfer analysis can be used to examine interactions with DNA bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their antimicrobial activity, are often evaluated through biological assays. The title compound in showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compounds in were screened for antimicrobial and hemolytic activity, with variable results. The compound in exhibited moderate antioxidant activity and significant activity against bacterial strains and yeasts. The first hyperpolarizability of some compounds suggests their suitability for nonlinear optical (NLO) studies .

科学研究应用

致癌物的噻吩类似物

已经对噻吩类似物进行了研究,它通过芳香环和杂环结构的存在与指定化合物共享结构相似性,以评估潜在的致癌性。这些研究涉及已知致癌物的合成类似物,评估它们的生物活性和致癌潜力。该研究强调了在开发更安全的化学实体中了解构效关系的重要性 (Ashby 等,1978)。

对乙酰氨基酚降解的高级氧化工艺

通过高级氧化工艺 (AOP) 降解常见药物化合物对乙酰氨基酚突出了药物衍生物的环境影响和生物毒性。该领域的研究重点是识别降解途径、副产物及其对生态系统的影响,从而深入了解结构相关的乙酰胺化合物的环境归宿 (Qutob 等,2022)。

扑热息痛代谢和遗传差异

对扑热息痛(另一种乙酰胺衍生物)的研究探讨了该药物的代谢及其遗传差异对其疗效和毒性的影响。这项研究对于了解代谢途径的差异如何影响相关乙酰胺化合物的安全性至关重要,为个性化医学方法提供了基础 (Zhao & Pickering,2011)。

通过吸附消除进行环境保护

从水中吸附消除对乙酰氨基酚等药物展示了减轻此类化合物对环境影响的方法的研究。这包括了解吸附机制和识别从水生环境中去除污染物的有效材料,这与管理水源中相关化合物的存在有关 (Igwegbe 等,2021)。

属性

IUPAC Name |

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2S/c1-13(2)14-6-8-17(9-7-14)23-19(24)12-26-20-22-11-18(25-20)15-4-3-5-16(21)10-15/h3-11,13H,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRYJCCFDDEQJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)

![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)

![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)